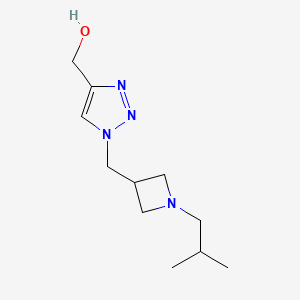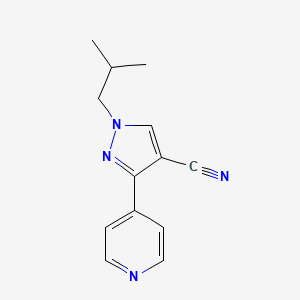
1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an isobutyl group at position 1, a pyridin-4-yl group at position 3, and a carbonitrile group at position 4 of the pyrazole ring
Preparation Methods
The synthesis of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated nitriles under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired pyrazole derivative.
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the isobutyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-4-yl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isobutyl group may yield isobutyric acid, while reduction of the carbonitrile group may produce 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-amine.
Scientific Research Applications
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry: In industrial applications, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-5-ol: This compound differs by the presence of a hydroxyl group at position 5 instead of a carbonitrile group at position 4. It may exhibit different chemical reactivity and biological activity.
1-Isobutyl-3-(pyridin-4-yl)-1H-pyrazole-4-ylmethanamine: This compound has a methanamine group at position 4 instead of a carbonitrile group. It may have different applications and properties compared to the carbonitrile derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N4 |
|---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-pyridin-4-ylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
WEWRGFOLHLONGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
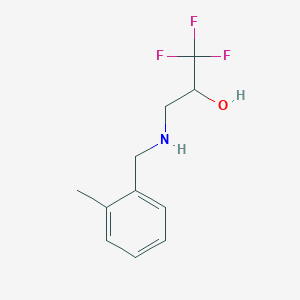
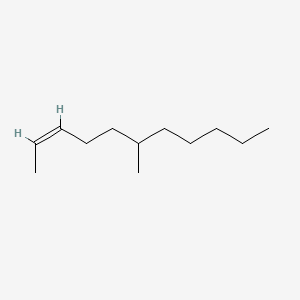
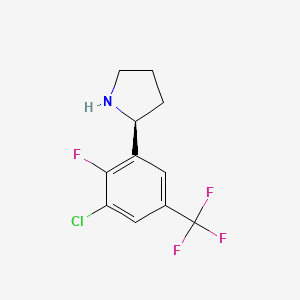
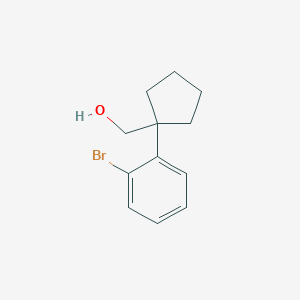
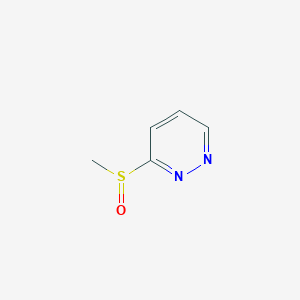
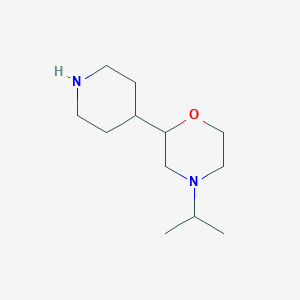
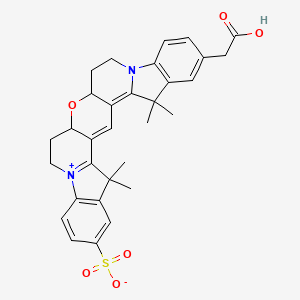

![3,16-dihexyl-3,16-bis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B13347451.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)pyrrolidin-3-amine](/img/structure/B13347456.png)
